molecular formula C8H8N2S2 B7767278 benzene-1,4-dicarboximidothioic acid

benzene-1,4-dicarboximidothioic acid

Cat. No.: B7767278
M. Wt: 196.3 g/mol
InChI Key: USHPIZCRGQUHGN-UHFFFAOYSA-N
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Description

Benzene-1,4-dicarboximidothioic acid (systematic IUPAC name: benzene-1,4-dicarbothioamide) is an aromatic compound featuring two thioamide (-C(=S)NH₂) groups at the para positions of the benzene ring. Its molecular formula is C₈H₈N₂S₂, and it is structurally characterized by sulfur-containing functional groups that confer unique chemical reactivity and coordination properties . This compound is primarily utilized in synthetic chemistry as a precursor or ligand for metal-organic frameworks (MOFs) and coordination polymers, though its applications are less explored compared to carboxylate-based analogs.

Properties

IUPAC Name

benzene-1,4-dicarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPIZCRGQUHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,4-dicarboximidothioic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H4(COOH)2+2CS(NH2)2C6H4(CONHCSNH2)2+2H2O\text{C}_6\text{H}_4(\text{COOH})_2 + 2\text{CS(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4(\text{CONHCSNH}_2)_2 + 2\text{H}_2\text{O} C6​H4​(COOH)2​+2CS(NH2​)2​→C6​H4​(CONHCSNH2​)2​+2H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic groups to amine groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene-1,4-dicarboximidothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzene-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or the induction of cellular stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between benzene-1,4-dicarboximidothioic acid and related aromatic compounds:

Compound Functional Groups Molecular Formula Key Applications Key Properties
This compound 1,4-thioamide (-C(=S)NH₂) C₈H₈N₂S₂ Ligand in coordination chemistry; precursor for sulfur-containing polymers High sulfur content; moderate thermal stability; potential for metal chelation
4-Hydroxybenzoic acid 4-hydroxy (-OH), 1-carboxy (-COOH) C₇H₆O₃ R&D in pharmaceuticals, cosmetics; preservative intermediate Water-soluble; acidic (pKa ~4.5); forms hydrogen bonds
Caffeic acid 3,4-dihydroxy (-OH), propenoic acid C₉H₈O₄ Antioxidant in food/cosmetics; pharmacological studies (anti-inflammatory) Redox-active; UV absorption; forms stable radicals
2-Aminobenzene-1,4-dicarboxylic acid 2-amino (-NH₂), 1,4-carboxy (-COOH) C₈H₇NO₄ Reference standard; MOF/covalent organic framework (COF) synthesis Zwitterionic behavior; high thermal stability (>300°C)
Benzene-1,3,5-tricarboxylate (TMA) 1,3,5-carboxylate (-COO⁻) C₉H₃O₆³⁻ MOF construction (e.g., Cu₃(TMA)₂ with 1 nm pores) High porosity (40% accessible volume); thermal stability up to 240°C

Functional Group Reactivity

  • Thioamide vs. Carboxylate/Carboxylic Acid : The thioamide groups in this compound exhibit weaker Lewis basicity compared to carboxylate groups, reducing their utility in forming robust MOFs. However, sulfur’s polarizability enhances metal-thiophilic interactions, enabling selective binding to soft acids (e.g., Ag⁺, Hg²⁺) . In contrast, carboxylate-based linkers (e.g., TMA) form stronger bonds with hard Lewis acids (e.g., Zn²⁺, Cu²⁺), yielding frameworks with higher thermal stability and porosity .
  • Amino vs. Hydroxy Substitutions: The amino group in 2-aminobenzene-1,4-dicarboxylic acid introduces zwitterionic character, enabling pH-dependent solubility and unique coordination modes absent in the thioamide derivative .

Porosity and Framework Stability

  • MOFs derived from carboxylate linkers (e.g., MOF-5, Cu₃(TMA)₂) achieve porosities up to 91.1% and methane storage capacities of 240 cm³/g, outperforming sulfur-containing analogs due to stronger metal-oxygen bonds and systematic pore tunability .
  • Thioamide-based frameworks are less explored but may offer advantages in catalysis (e.g., sulfur-mediated redox reactions) or heavy-metal capture .

Thermal and Chemical Stability

  • Carboxylate MOFs (e.g., Cu₃(TMA)₂) retain structural integrity up to 240°C, whereas thioamide compounds may decompose at lower temperatures due to weaker C-S bonds .
  • 4-Hydroxybenzoic acid and caffeic acid decompose upon heating (>200°C), limiting their use in high-temperature applications .

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